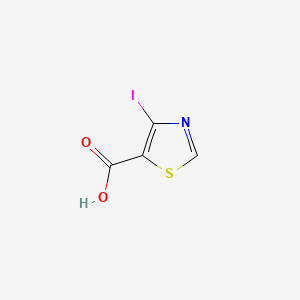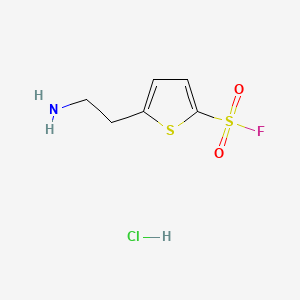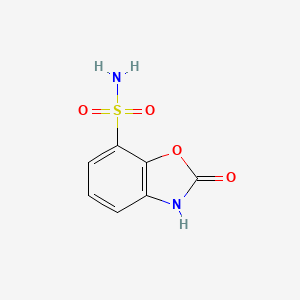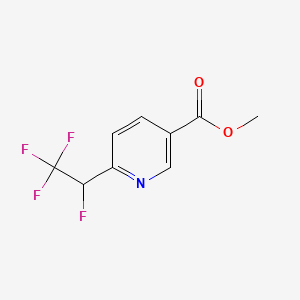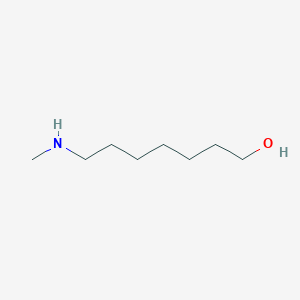![molecular formula C7H14S2 B13461046 3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol](/img/structure/B13461046.png)
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a thiol group and a methylsulfanyl ethyl side chain. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-(methylsulfanyl)ethyl bromide with cyclobutanone in the presence of a base, followed by reduction to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted cyclobutane derivatives.
科学研究应用
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity .
相似化合物的比较
Similar Compounds
Cyclobutane-1-thiol: Lacks the methylsulfanyl ethyl side chain.
3-[2-(Methylsulfanyl)ethyl]cyclobutan-1-ol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol is unique due to the presence of both a thiol group and a methylsulfanyl ethyl side chain, which confer distinct chemical properties and reactivity compared to similar compounds. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C7H14S2 |
|---|---|
分子量 |
162.3 g/mol |
IUPAC 名称 |
3-(2-methylsulfanylethyl)cyclobutane-1-thiol |
InChI |
InChI=1S/C7H14S2/c1-9-3-2-6-4-7(8)5-6/h6-8H,2-5H2,1H3 |
InChI 键 |
WHOOLVGIGGRDSI-UHFFFAOYSA-N |
规范 SMILES |
CSCCC1CC(C1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


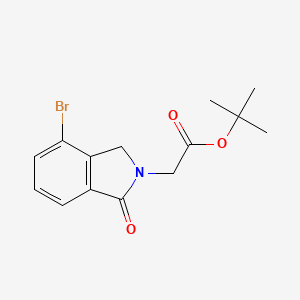
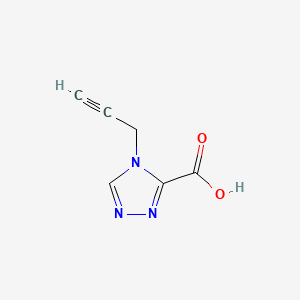

![2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13460976.png)
![3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13460982.png)
![tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13460986.png)
![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)
